3,3,3-Trifluoropropene

Overview

Description

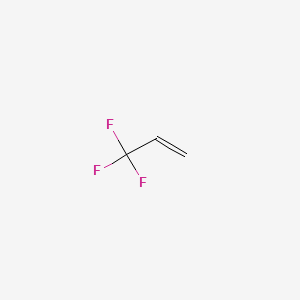

3,3,3-Trifluoropropene is an organofluorine compound with the molecular formula C₃H₃F₃. It is a colorless gas at room temperature and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is used in various industrial applications, particularly in the production of fluorinated polymers and as a refrigerant.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropene can be synthesized through several methods. One common method involves the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride. This reaction typically occurs under high temperature and pressure conditions, often in the presence of a catalyst such as chromium-based catalysts .

Industrial Production Methods: Industrial production of this compound often involves the gas-phase fluorination of 1,1,1,3-tetrachloropropane. The process includes the use of anhydrous hydrogen fluoride and a catalyst to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropene undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with isonitriles to form pyrroles and pyrrolines.

Substitution Reactions: It can participate in substitution reactions with arylzinc reagents under nickel catalysis to form aryl-substituted trifluoropropenes.

Common Reagents and Conditions:

Cycloaddition Reactions: Ethyl isocyanoacetate and tosylmethyl isocyanide are common reagents used in cycloaddition reactions with this compound.

Substitution Reactions: Arylzinc reagents and nickel catalysts are used in substitution reactions.

Major Products:

Cycloaddition Reactions: The major products are pyrroles and pyrrolines.

Substitution Reactions: The major products are aryl-substituted trifluoropropenes.

Scientific Research Applications

3,3,3-Trifluoropropene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropene involves its high reactivity due to the presence of the trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2-Bromo-3,3,3-Trifluoropropene: Used in similar applications but has different reactivity due to the presence of a bromine atom.

1-Chloro-3,3,3-Trifluoropropene: Another similar compound used in industrial applications with different reactivity due to the presence of a chlorine atom.

Uniqueness: 3,3,3-Trifluoropropene is unique due to its high reactivity and versatility in various chemical reactions. Its trifluoromethyl group imparts unique chemical properties that make it valuable in the synthesis of fluorinated compounds and in industrial applications .

Biological Activity

3,3,3-Trifluoropropene (also known as trans-HCFO-1233zd) is a fluorinated alkene that has garnered attention for its potential applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of this compound, exploring its synthesis, biological effects, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the use of fluorinated reagents. One notable method includes the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene. This approach allows for the efficient production of trifluoromethylated compounds that are valuable in medicinal chemistry and life sciences .

Anticancer Properties

Research has demonstrated that compounds derived from trifluoropropenes exhibit significant anticancer activity. For instance, a study involving trifluoroethyl-substituted ureas synthesized from this compound showed moderate anticancer effects against various human tumor cell lines, including those associated with leukemia and non-small cell lung cancer . The National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screening Program evaluated these compounds at a concentration of , revealing notable activity against specific cancer types .

Table 1: Anticancer Activity of Trifluoroethyl-Substituted Ureas

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 10a | Leukemia | X |

| 10b | Non-Small Cell Lung Cancer | Y |

| 10c | Renal Cancer | Z |

Note: Specific IC50 values to be filled based on experimental data.

Toxicological Studies

Toxicological assessments have indicated that while some adverse effects were observed in animal studies at high doses, these findings do not necessarily translate to human health risks. The Environmental Protection Agency (EPA) noted that the lesions observed in rodent studies are not anticipated to occur in humans due to differences in metabolism and exposure levels . This suggests that while caution is warranted when considering the biological activity of trifluoropropenes, significant human health risks may be overstated.

Case Studies

- Antineoplastic Activity : One case study highlighted the synthesis of trifluoromethylated succinimides from trifluoromethylmaleic anhydride. These compounds demonstrated potential antineoplastic properties and were tested against multiple cancer cell lines. The results indicated effectiveness particularly in leukemia and renal cancer models .

- Environmental Impact : Another study focused on the impact of this compound as a refrigerant alternative. While primarily aimed at reducing greenhouse gas emissions, its biological activity was assessed concerning potential toxicity to aquatic life. The findings suggested minimal adverse effects at environmentally relevant concentrations .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 3,3,3-trifluoropropene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrosilylation or hydroboration of fluorinated precursors. For example, hydrosilylation under palladium catalysis yields 3,3,3-trifluoropropylsilane with controlled selectivity . Optimization of temperature (typically 50–80°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., THF or DMF) is critical to minimize side reactions like hydrodefluorination. Gas chromatography (GC) and NMR spectroscopy are used to verify purity and isomer distribution .

Q. How are thermodynamic properties such as vapor-liquid equilibrium (VLE) and critical parameters experimentally determined for this compound?

- Methodological Answer : VLE data are measured using recirculating equilibrium cells or static analytical setups. For example, isothermal VLE for this compound/R134a mixtures was quantified at 243–293 K using a dual-phase circulation apparatus, with composition analysis via GC-MS . Critical temperature and pressure are derived from PVT (pressure-volume-temperature) correlations validated against equations of state (e.g., Peng-Robinson) .

Q. What spectroscopic techniques are employed to characterize the molecular structure and purity of this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies C-F stretching vibrations (1,000–1,300 cm⁻¹) and alkene C=C bonds (~1,650 cm⁻¹). Nuclear magnetic resonance (NMR), particularly -NMR, resolves trifluoromethyl signals at δ -60 to -70 ppm. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 96 (M⁺) .

Advanced Research Questions

Q. What reaction pathways govern the functionalization of this compound in hydroboration/hydrosilylation, and how do selectivity challenges arise?

- Methodological Answer : Competing pathways include (i) direct hydrodefluorination, (ii) alkene hydroborylation, and (iii) sequential C-F borylation/hydrogenation. Selectivity is influenced by steric effects of boron reagents (e.g., HBpin vs. catecholborane) and catalyst choice (e.g., Pd vs. Ni). Control experiments with deuterated substrates and in-situ IR monitoring help map intermediates .

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the thermophysical behavior of this compound in refrigerant blends?

- Methodological Answer : Density functional theory (DFT) calculates intermolecular forces (e.g., dipole-dipole interactions) between this compound and co-refrigerants like R134a. Molecular dynamics simulations model phase behavior using force fields parameterized against experimental VLE data. Deviations >5% between simulated and experimental results necessitate reevaluation of solvation models .

Q. What strategies resolve contradictions in reported flammability limits and environmental impact assessments of this compound?

- Methodological Answer : Discrepancies in flammability data (e.g., lower flammability limits ranging from 4.5–6.2 vol%) arise from variations in ignition sources and pressure conditions. Standardized ASTM E681 tests in controlled chambers are recommended. For environmental impact, life-cycle assessments (LCAs) must differentiate between direct (GWP) and indirect (energy efficiency) contributions, using harmonized IPCC AR6 metrics .

Q. How does enantioselective catalysis enable asymmetric functionalization of this compound, and what chiral ligands show promise?

- Methodological Answer : Nickel-catalyzed dicarbofunctionalization with chiral bis(oxazoline) ligands achieves enantiomeric excess (ee) >90% in aryl- or alkyl-substituted derivatives. Mechanistic studies using kinetic resolution and stereochemical probes (e.g., chiral GC columns) confirm configurational stability of intermediates .

Q. Data Contradiction Analysis

Q. Why do vapor-liquid equilibrium studies report divergent azeotropic behavior for this compound blends?

- Methodological Answer : Discrepancies stem from impurities (e.g., residual HCl in hydrochlorofluoropropene precursors) and measurement techniques. For example, static cell methods may underestimate azeotrope formation due to incomplete phase separation. Cross-validation using isochoric and isobaric methods reduces uncertainty .

Properties

IUPAC Name |

3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2-3(4,5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMFUZHCIRHGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-17-4, 65530-75-8 | |

| Record name | 1-Propene, 3,3,3-trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(difluoromethylene), α-ethenyl-ω-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041287 | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless odorless gas; [MSDSonline] BP = -17 deg C; [HSDB] | |

| Record name | 1-Propene, 3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-17 °C | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ethanol, and ether; soluble in acetone | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4812 mm Hg at 29 °C | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

677-21-4 | |

| Record name | 3,3,3-Trifluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOJ1I8IOXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.